2,3-Difluoro-4-(methoxymethoxy)benzoic acid 2,3-Difluoro-4-(methoxymethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18791885
InChI: InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(9(12)13)7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8F2O4
Molecular Weight: 218.15 g/mol

2,3-Difluoro-4-(methoxymethoxy)benzoic acid

CAS No.:

Cat. No.: VC18791885

Molecular Formula: C9H8F2O4

Molecular Weight: 218.15 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-(methoxymethoxy)benzoic acid -

Specification

Molecular Formula C9H8F2O4
Molecular Weight 218.15 g/mol
IUPAC Name 2,3-difluoro-4-(methoxymethoxy)benzoic acid
Standard InChI InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(9(12)13)7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13)
Standard InChI Key YOIJVUMWFWICAX-UHFFFAOYSA-N
Canonical SMILES COCOC1=C(C(=C(C=C1)C(=O)O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by its benzene core, where fluorine atoms occupy the 2- and 3-positions, imparting electron-withdrawing effects that influence reactivity. The 4-position hosts a methoxymethoxy group, an ether-based substituent that enhances solubility in polar solvents. The carboxylic acid group at the 1-position contributes acidity (pKa ≈ 2–3) and enables salt formation or esterification .

Table 1: Key Structural and Physical Properties

PropertyValue/Descriptor
Molecular FormulaC₉H₈F₂O₄
Molecular Weight218.15 g/mol
IUPAC Name2,3-difluoro-4-(methoxymethoxy)benzoic acid
Canonical SMILESCOCOC1=C(C(=C(C=C1)C(=O)O)F)F
PubChem CID164892652
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in polar organic solvents

The absence of reported melting/boiling points in literature suggests further experimental characterization is needed.

Spectroscopic Characterization

Infrared (IR) spectroscopy would reveal peaks for O-H (carboxylic acid, ~2500–3300 cm⁻¹), C=O (carboxylic acid, ~1680–1720 cm⁻¹), and C-O-C (ether, ~1100–1250 cm⁻¹). Nuclear magnetic resonance (NMR) data would show distinct signals:

  • ¹H NMR: A singlet for the methoxymethoxy group’s methyl protons (~3.3 ppm) and aromatic protons deshielded by fluorine .

  • ¹³C NMR: Carboxylic acid carbon at ~170 ppm, fluorinated aromatic carbons at ~110–150 ppm .

Synthesis and Production

Retrosynthetic Analysis

The synthesis typically begins with substituted benzaldehyde derivatives. A plausible route involves:

  • Nitration: Introducing a nitro group to direct subsequent substitutions.

  • Etherification: Installing the methoxymethoxy group via nucleophilic substitution.

  • Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile .

Optimized Synthetic Pathway

A practical approach, adapted from methodologies for analogous fluorobenzoic acids , involves:

  • Nitration of 2,4-Difluoro-3-chlorobenzoic Acid:
    C7H3ClF2O2+HNO3C7H2ClF2NO4\text{C}_7\text{H}_3\text{ClF}_2\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_2\text{ClF}_2\text{NO}_4 (94% yield).

  • Esterification:
    C7H2ClF2NO4+EtOHEthyl ester\text{C}_7\text{H}_2\text{ClF}_2\text{NO}_4 + \text{EtOH} \rightarrow \text{Ethyl ester} (86% yield).

  • Reduction and Diazotization:
    Conversion of nitro to amine followed by diazonium salt formation.

  • Hydrolysis:
    Acidic hydrolysis yields the final carboxylic acid .

Table 2: Comparison of Synthetic Steps for Fluorinated Benzoic Acids

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 70–75°C94
EsterificationEthanol, H₂SO₄, reflux86
ReductionH₂, Pd/C, RT97
DiazotizationNaNO₂, H₃PO₂, 0°C90

This route avoids cryogenic conditions and hazardous reagents, enhancing scalability .

Applications in Research and Industry

Pharmaceutical Intermediates

Fluorinated benzoic acids are pivotal in drug design. The fluorine atoms improve metabolic stability and membrane permeability, while the carboxylic acid enables prodrug formation. For example, this compound could serve as a precursor to kinase inhibitors or antimicrobial agents .

Material Science

The methoxymethoxy group’s ether linkage offers sites for polymer functionalization. Potential applications include:

  • Coating Additives: Enhancing solubility in resin matrices.

  • Liquid Crystals: Modifying mesophase behavior via fluorine’s dipole.

Agricultural Chemistry

Fluorine’s electronegativity disrupts enzymatic processes in pests. Derivatives of this compound might act as herbicides or fungicides, though specific studies are pending.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaSubstituentsApplications
2,3-Difluoro-4-(methoxymethoxy)benzoic acidC₉H₈F₂O₄2-F, 3-F, 4-OCH₂OCH₃, COOHPharmaceuticals, Materials
4-(Methoxymethyl)benzoic acid C₉H₁₀O₃4-CH₂OCH₃, COOHOrganic synthesis
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid C₇H₃ClF₂O₃3-Cl, 2,4-F, 5-OH, COOHAntimicrobial intermediates

The methoxymethoxy group in the target compound offers superior solubility compared to methyl ethers, broadening its utility .

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